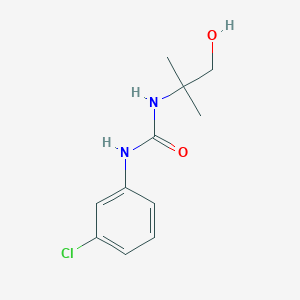

1-(3-Chlorophenyl)-3-(1-hydroxy-2-methylpropan-2-yl)urea

Übersicht

Beschreibung

N-(3-chlorophenyl)-N’-(2-hydroxy-1,1-dimethylethyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and a hydroxy-dimethylethyl group attached to the nitrogen atoms of the urea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N’-(2-hydroxy-1,1-dimethylethyl)urea typically involves the reaction of 3-chloroaniline with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of N-(3-chlorophenyl)-N’-(2-hydroxy-1,1-dimethylethyl)urea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-chlorophenyl)-N’-(2-hydroxy-1,1-dimethylethyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The nitro group (if present) can be reduced to an amine group.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-(3-chlorophenyl)-N’-(2-oxo-1,1-dimethylethyl)urea.

Reduction: Formation of N-(3-aminophenyl)-N’-(2-hydroxy-1,1-dimethylethyl)urea.

Substitution: Formation of N-(3-substituted phenyl)-N’-(2-hydroxy-1,1-dimethylethyl)urea.

Wissenschaftliche Forschungsanwendungen

Metabolism Studies

1-(3-Chlorophenyl)-3-(1-hydroxy-2-methylpropan-2-yl)urea is primarily recognized as a major metabolite of the antidepressant and smoking cessation drug bupropion. Understanding its metabolic pathways is crucial for assessing the pharmacokinetics and pharmacodynamics of bupropion. Hydroxybupropion, the active metabolite, plays a significant role in the therapeutic effects of bupropion, enhancing its efficacy in treating depression and aiding smoking cessation .

Pharmacological Research

Research has indicated that this compound exhibits various pharmacological activities. Studies suggest that it may possess antidepressant properties similar to those of bupropion itself. Its mechanism of action may involve the inhibition of norepinephrine and dopamine reuptake, contributing to mood enhancement and cognitive improvement .

Toxicological Assessments

Due to the compound's structural similarities with other psychoactive substances, it is essential to conduct toxicological assessments to evaluate its safety profile. This includes examining its potential for neurotoxicity and cardiotoxicity in preclinical models, which is critical for understanding any adverse effects associated with bupropion therapy .

Case Study 1: Hydroxybupropion's Role in Depression Treatment

A clinical study investigated the effects of hydroxybupropion on patients diagnosed with major depressive disorder (MDD). The results indicated that patients receiving treatment with bupropion showed significant improvements in depressive symptoms compared to those on placebo, highlighting the importance of hydroxybupropion as an active metabolite contributing to therapeutic outcomes .

Case Study 2: Safety Profile Evaluation

In another study focusing on the safety profile of hydroxybupropion, researchers conducted a series of toxicity tests on animal models. The findings suggested that while the compound has a favorable therapeutic index, there are concerns regarding its long-term effects on cardiovascular health, necessitating further investigation into its safety when used over extended periods .

Wirkmechanismus

The mechanism of action of N-(3-chlorophenyl)-N’-(2-hydroxy-1,1-dimethylethyl)urea involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(3-chlorophenyl)-N’-(2-hydroxyethyl)urea

- N-(3-chlorophenyl)-N’-(2-hydroxypropyl)urea

- N-(3-chlorophenyl)-N’-(2-hydroxyisopropyl)urea

Uniqueness

N-(3-chlorophenyl)-N’-(2-hydroxy-1,1-dimethylethyl)urea is unique due to the presence of the hydroxy-dimethylethyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Biologische Aktivität

1-(3-Chlorophenyl)-3-(1-hydroxy-2-methylpropan-2-yl)urea is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and related research findings.

- IUPAC Name : (2R)-1-(3-chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one

- Molecular Formula : C₁₃H₁₈ClN₃O₂

- Molecular Weight : 255.74 g/mol

- CAS Number : Not available

The biological activity of this compound can be attributed to its interaction with various biological targets. It has been noted for its potential as a β-lactamase inhibitor , which is crucial in combating antibiotic resistance. The compound’s structure allows it to effectively bind to bacterial enzymes, thereby inhibiting their activity and enhancing the efficacy of β-lactam antibiotics.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities:

- Antitumor Activity : Studies have shown that related chloroethylnitrosoureas possess antitumor properties, although the specific activity of this compound requires further investigation. Compounds in this class often demonstrate low therapeutic activity coupled with high mutagenicity and carcinogenicity .

- Antibacterial Properties : The compound's structural features suggest potential antibacterial effects, particularly against resistant strains. Further studies are needed to quantify its Minimum Inhibitory Concentration (MIC) against specific pathogens.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of various derivatives, including those similar to this compound, against multi-drug resistant strains of bacteria. The results indicated varying levels of efficacy, with some compounds achieving MIC values as low as 20 µM against resistant strains .

Study 2: Toxicity Assessment

Another investigation focused on the toxicity profile of chloro-substituted ureas, noting that while some derivatives exhibited significant antitumor activity, they also presented considerable toxicity risks. This highlights the need for careful evaluation of therapeutic indices in drug development involving such compounds .

Data Table: Comparative Biological Activities

| Compound Name | Antitumor Activity | Antibacterial Activity | Toxicity Level |

|---|---|---|---|

| This compound | Moderate | Potential | High |

| 1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxypropyl)urea | Low | Moderate | Moderate |

| Hydroxylated chloroethylnitrosoureas | Low | High | High |

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-3-(1-hydroxy-2-methylpropan-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-11(2,7-15)14-10(16)13-9-5-3-4-8(12)6-9/h3-6,15H,7H2,1-2H3,(H2,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMZYXUTIJTYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)NC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601194224 | |

| Record name | Urea, N-(3-chlorophenyl)-N′-(2-hydroxy-1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601194224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522660-64-6 | |

| Record name | Urea, N-(3-chlorophenyl)-N′-(2-hydroxy-1,1-dimethylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522660-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N-(3-chlorophenyl)-N′-(2-hydroxy-1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601194224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.